molecular formula C14H7BrCl2 B13143412 9-Bromo-2,6-dichloroanthracene CAS No. 88847-74-9

9-Bromo-2,6-dichloroanthracene

Cat. No.: B13143412
CAS No.: 88847-74-9
M. Wt: 326.0 g/mol
InChI Key: KMUSHQGVWMBRBW-UHFFFAOYSA-N
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Description

9-Bromo-2,6-dichloroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the presence of bromine and chlorine atoms at the 9th and 2nd, 6th positions, respectively. Anthracene derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic electronics and photochemistry .

Preparation Methods

The synthesis of 9-Bromo-2,6-dichloroanthracene typically involves halogenation reactions. One common method is the bromination of 2,6-dichloroanthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

9-Bromo-2,6-dichloroanthracene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted anthracene derivatives .

Scientific Research Applications

9-Bromo-2,6-dichloroanthracene has several scientific research applications:

Mechanism of Action

The mechanism by which 9-Bromo-2,6-dichloroanthracene exerts its effects is primarily related to its ability to absorb and emit light. The compound’s molecular structure allows it to undergo electronic transitions upon exposure to light, leading to fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include the interaction with specific wavelengths of light and the subsequent emission of photons .

Comparison with Similar Compounds

9-Bromo-2,6-dichloroanthracene can be compared with other anthracene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique photophysical properties and reactivity compared to other anthracene derivatives .

Properties

CAS No.

88847-74-9

Molecular Formula

C14H7BrCl2

Molecular Weight

326.0 g/mol

IUPAC Name

9-bromo-2,6-dichloroanthracene

InChI

InChI=1S/C14H7BrCl2/c15-14-12-4-3-10(16)6-9(12)5-8-1-2-11(17)7-13(8)14/h1-7H

InChI Key

KMUSHQGVWMBRBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(C3=C(C=C21)C=C(C=C3)Cl)Br)Cl

Origin of Product

United States

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